molecular formula C36H18Cl6N12O20S6 B13789483 6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid CAS No. 94133-47-8

6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid

Cat. No.: B13789483
CAS No.: 94133-47-8
M. Wt: 1343.7 g/mol
InChI Key: LGGGXWROJCSNTL-UHFFFAOYSA-N
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Description

6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid is a complex organic compound with the molecular formula C36H18Cl6N12O14S4 . This compound is known for its unique structure, which includes multiple chlorine atoms, triazine rings, and sulfonic acid groups. It is primarily used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-aminophenylsulfonic acid under controlled conditions . The reaction typically occurs in a solvent mixture of dioxane and water, with sodium carbonate as a base. The temperature is maintained between 70-80°C to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Microwave irradiation has also been employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with amines can lead to the formation of various amine derivatives .

Scientific Research Applications

6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid involves its interaction with specific molecular targets. The triazine rings can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid is unique due to its specific arrangement of chlorine atoms, triazine rings, and sulfonic acid groups. This structure imparts distinct chemical and physical properties, making it highly valuable in various applications .

Properties

CAS No.

94133-47-8

Molecular Formula

C36H18Cl6N12O20S6

Molecular Weight

1343.7 g/mol

IUPAC Name

6,13-dichloro-3,10-bis[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2,3-disulfoanilino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid

InChI

InChI=1S/C36H18Cl6N12O20S6/c37-17-19-23(73-21-9(45-19)1-3-11(25(21)75(55,56)57)43-13-5-7-15(47-35-51-31(39)49-32(40)52-35)29(79(67,68)69)27(13)77(61,62)63)18(38)20-24(17)74-22-10(46-20)2-4-12(26(22)76(58,59)60)44-14-6-8-16(48-36-53-33(41)50-34(42)54-36)30(80(70,71)72)28(14)78(64,65)66/h1-8,43-44H,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,47,49,51,52)(H,48,50,53,54)

InChI Key

LGGGXWROJCSNTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NC6=C(C(=C(C=C6)NC7=NC(=NC(=N7)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)OC4=C3Cl)Cl)O2)S(=O)(=O)O)NC8=C(C(=C(C=C8)NC9=NC(=NC(=N9)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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